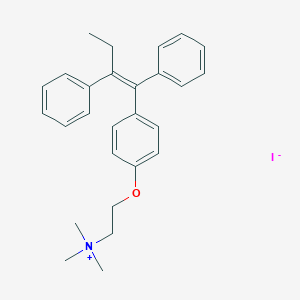

Tamoxifen methiodide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

107256-99-5 |

|---|---|

Molecular Formula |

C27H32INO |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |

InChI Key |

PXJJOGITBQXZEQ-JTHROIFXSA-M |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |

Synonyms |

tamoxifen methiodide |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Tamoxifen Methiodide

Estrogen Receptor (ER) Interactions and Selective Estrogen Receptor Modulator (SERM) Activity

Tamoxifen (B1202) methiodide, like tamoxifen, functions as a selective estrogen receptor modulator (SERM) springer.com. SERMs are characterized by their ability to act as either agonists or antagonists depending on the target tissue wikipedia.orgguidetopharmacology.orgnews-medical.net. This tissue-specific activity is a key feature of this class of compounds news-medical.netctdbase.org.

Agonist and Antagonist Effects in Different Tissues and Cell Lines

Research indicates that tamoxifen methiodide exhibits both estrogenic (agonist) and antiestrogenic (antagonist) effects, similar to tamoxifen, but with notable differences in tissue selectivity nih.gov.

In vitro studies using ROS 17/2.8 rat osteogenic osteosarcoma cells, female calvaria cells, and SaOS2 human osteoblast cells have shown that this compound can mimic the agonistic action of 17beta-estradiol, similar to tamoxifen and raloxifene (B1678788) nih.gov.

However, in Ishikawa endometrial cancer cells, while tamoxifen showed reduced agonistic effects and raloxifene showed no stimulation, both tamoxifen and raloxifene were equally effective as antagonists in these cells and SaOS2 cells nih.gov.

In immature rats, this compound, along with tamoxifen, raloxifene, and ICI 164,384, inhibited estrogen action in diaphysis, epiphysis, uterus, and mesometrial adipose tissue. When administered alone, tamoxifen stimulated creatine (B1669601) kinase (CK) specific activity in all these tissues. In contrast, this compound and raloxifene stimulated only the skeletal tissues and did not show a stimulatory effect in the uterus or mesometrial fat. The pure antiestrogen (B12405530) ICI 164,384 showed no stimulatory effect in any of the tissues examined nih.gov.

These differential effects highlight the tissue-selective nature of this compound's ER interactions nih.gov. The ability of SERMs to act as full agonists when administered alone but as complete antagonists in the presence of a super-physiological dose of estrogen has also been observed with this compound in ROS 17/2.8 cells nih.govcore.ac.uk.

| Compound | ROS 17/2.8 Cells (Agonist) | Ishikawa Cells (Agonist) | Ishikawa/SaOS2 Cells (Antagonist) | Immature Rat Skeletal Tissues (Agonist) | Immature Rat Uterus/Fat (Agonist) |

| 17beta-estradiol | Stimulatory | Stimulatory | - | Stimulatory | Stimulatory |

| Tamoxifen | Stimulatory | Reduced Stimulation | Effective | Stimulatory | Stimulatory |

| Raloxifene | Stimulatory | No Stimulation | Effective | Stimulatory | No Stimulation |

| This compound | Stimulatory | Not specified | Not specified | Stimulatory | No Stimulation |

| ICI 164,384 | - | - | Effective | No Stimulatory | No Stimulatory |

Comparative Analysis with Tamoxifen and Other SERMs

This compound is a derivative of tamoxifen, sharing structural similarities but with a key difference in its permanent ionization due to the methiodide group ontosight.aibocsci.com. This structural modification can influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, which is limited for this compound compared to tamoxifen nih.gov.

Compared to tamoxifen, which exhibits estrogenic effects in the uterus and liver, this compound, like raloxifene, has shown no stimulatory effect on the uterus or mesometrial fat in immature rats, while still stimulating skeletal tissues nih.gov. This difference in uterine activity is significant, as tamoxifen's estrogenic effect on the endometrium is associated with an increased risk of endometrial changes and cancer wikipedia.orgoup.com. Raloxifene, another SERM, is noted for having less estrogen-like effects compared to tamoxifen, particularly in the endometrium wikipedia.orgnih.gov.

The tissue-specific actions of SERMs, including tamoxifen and its derivatives, are thought to be influenced by the expression of co-regulator proteins like SRC1, NCoR, and SMRT nih.gov. For instance, SRC1, a co-activator promoted by tamoxifen, is highly expressed in uterine cells but has low expression in breast cancer cells nih.gov.

While tamoxifen itself is considered a prodrug, metabolized to more active forms like endoxifen (B1662132) and 4-hydroxytamoxifen (B85900) which have higher affinity for the estrogen receptor, the metabolic fate and activity of this compound are not as extensively detailed in the provided search results guidetopharmacology.orgnews-medical.netwikipedia.org. However, studies have compared the activity of this compound directly with tamoxifen and other SERMs in various cell-based and in vivo models to understand its distinct tissue-selective profile nih.govnih.govcore.ac.uk.

Non-Estrogen Receptor Mediated Mechanisms

Inhibition of Protein Kinase C

Tamoxifen has been shown to inhibit protein kinase C (PKC), an enzyme involved in various cellular signaling pathways, including cell growth and proliferation drugbank.comnih.govvirtualtrials.orgnih.govnih.gov. This inhibition is considered one of its extra-estrogen receptor sites of action nih.govnih.gov.

Studies have demonstrated that tamoxifen can inhibit PKC activity in vitro in rat brain nih.gov. It can also induce the translocation of PKC from the cytosol to the membrane in human mammary fibroblasts, followed by down-regulation of the enzyme nih.govescholarship.org. The inhibition of PKC by tamoxifen is thought to contribute to its growth-inhibitory and cytotoxic effects, particularly in estrogen receptor-negative cell types nih.govnih.gov. The effect on PKC may also be involved in the induction of apoptosis drugbank.com.

While the provided search results specifically detail the inhibition of PKC by tamoxifen, given the structural relationship and shared mechanisms of action within the triphenylethylene (B188826) class of compounds, it is plausible that this compound may also influence PKC activity. However, direct research findings explicitly detailing the inhibition of PKC by this compound were not found in the provided snippets.

Induction of Apoptosis

Tamoxifen is known to induce apoptosis (programmed cell death) in various cancer cells, including estrogen receptor-positive breast cancer cells drugbank.comnih.govresearchgate.netfrontiersin.org. This induction of apoptosis is considered a significant mechanism contributing to its anti-cancer efficacy nih.gov.

Apoptosis induced by tamoxifen can occur through both ER-dependent and non-ER-mediated pathways drugbank.comnih.gov. Non-ER mediated mechanisms of apoptosis induction by tamoxifen may involve the modulation of signaling proteins and pathways, including the inhibition of protein kinase C, activation of caspases, and involvement of mitogen-activated protein kinases (MAPKs) such as JNK and p38 drugbank.comnih.govfrontiersin.org. Oxidative stress, mitochondrial permeability transition, and changes in intracellular ion concentrations, such as calcium, may also play roles nih.gov.

Studies have shown that tamoxifen can induce apoptosis in breast cancer cells via upregulation of pro-apoptotic factors and activation of signaling pathways like Tp53 and MAPKs frontiersin.org. In retinal pigment epithelial and photoreceptor cells, tamoxifen-induced cell death, which includes apoptosis, was accompanied by increased oxidative stress and elevated zinc levels arvojournals.org.

While the provided search results confirm tamoxifen's ability to induce apoptosis through various mechanisms, including potentially via PKC inhibition, direct evidence specifically linking this compound to the induction of apoptosis through these precise non-ER mediated pathways was not explicitly found. However, one result mentions that the action of tamoxifen onto estrogen receptor-negative HeLa cells was possibly by inducing apoptosis researchgate.net.

Influence on Intracellular Ion Concentrations (e.g., Calcium)

Tamoxifen has been shown to influence intracellular ion concentrations, particularly increasing intracellular calcium levels in certain cell types drugbank.comnih.govnih.govnih.govresearchgate.net. This effect on calcium concentration may contribute to its antiproliferative and apoptotic effects nih.govnih.gov.

In human platelets, tamoxifen rapidly increased intracellular free calcium concentration nih.gov. This increase was synergistic with other platelet agonists and was blocked by a phospholipase C inhibitor, suggesting involvement of this pathway nih.gov.

In non-melanoma skin cancer cells, tamoxifen inhibited proliferation by increasing intracellular calcium concentration nih.govresearchgate.net. This increase was linked to extracellular calcium influx via calcium channels and subsequent activation of PKC nih.gov.

While these findings demonstrate tamoxifen's influence on intracellular calcium, and this is listed as a potential non-ER mediated mechanism for this compound, direct research specifically on the effect of this compound on intracellular ion concentrations was not found in the provided snippets. However, the involvement of calcium in tamoxifen-induced apoptosis suggests a potential link nih.gov.

Modulation of Growth Factor Pathways (e.g., TGF-β, IGF-I)

Growth factor pathways, such as those involving Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor-I (IGF-I), play crucial roles in cell proliferation, differentiation, and survival. Tamoxifen, the parent compound of this compound, has been shown to influence these pathways. For instance, tamoxifen has been suggested to dysregulate TGF-β, potentially contributing to its effects in certain tissues. doctorlib.orgacpjournals.org The capacity to induce TGF-β expression may be linked to antiproliferative effects in hormonally responsive tissues. doctorlib.org

Regarding IGF-I, studies with tamoxifen have indicated suppression of insulin-like growth factor-binding protein (IGFBP)-3, a primary binder of IGF-I. doctorlib.org The interactions between estrogens, androgens, platelet-derived growth factor (PDGF), and IGF-I are considered important for vascular wall repair and remodeling, and antiestrogens like tamoxifen have been shown to mimic or modulate the effects of estradiol (B170435) on DNA synthesis in vascular cells, suggesting an interplay with IGF-I signaling in this context. ahajournals.org While direct studies specifically detailing this compound's modulation of TGF-β and IGF-I pathways are less prevalent in the provided search results compared to tamoxifen, its structural similarity suggests potential, albeit possibly altered, interactions with these growth factor signaling cascades.

Influence on Cellular Signaling Pathways

This compound, like its parent compound, interacts with various cellular signaling pathways, influencing cellular processes such as proliferation and survival. ontosight.ai The permanent positive charge of TMI may affect its ability to traverse cell membranes and interact with intracellular targets compared to the more lipophilic tamoxifen. Despite this, studies indicate TMI's influence on cellular activity. researchgate.net

Crosstalk with Receptor Tyrosine Kinase (RTK) Signaling Pathways (e.g., EGFR, HER2, IGF1R, FGFR)

Receptor Tyrosine Kinases (RTKs) like EGFR, HER2, IGF1R, and FGFR are critical regulators of cell growth, differentiation, and survival, and their aberrant activation is frequently observed in cancer. science.govmedchemexpress.cnselleck.cn Crosstalk between ER signaling, which is modulated by tamoxifen and its derivatives, and RTK pathways is a known phenomenon contributing to therapeutic response and resistance. nih.gov While the provided information primarily discusses tamoxifen's interactions with these pathways, the structural relationship of this compound suggests it may also participate in this crosstalk. For example, IGF-1R signaling has been linked to the activity of FoxM1, a transcription factor that can be suppressed by novel compounds, including methiodide salts, which also inhibit breast tumor cell proliferation. nih.govresearchgate.net HER2 and AKT are also mentioned as upstream proteins of FoxM1, and their inhibition can lead to reduced FoxM1 expression. nih.gov Although direct evidence for TMI's specific impact on EGFR, HER2, or FGFR signaling is not explicitly detailed in the search results, its effects on pathways influenced by these RTKs, such as the PI3K/AKT/mTOR pathway and FoxM1 signaling, imply an indirect or direct involvement in RTK-related cellular processes.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR pathway is a central signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. google.comepo.org This pathway is frequently dysregulated in various cancers. nomuraresearchgroup.com Tamoxifen has been shown to influence the PI3K/AKT pathway. nih.gov AKT activation can lead to increased FoxM1 expression, and conversely, AKT inhibition can suppress FoxM1 expression and activity. nih.gov Novel compounds, including methiodide salts structurally related to tamoxifen, have been shown to suppress FoxM1 activity and inhibit breast cancer cell growth. nih.govresearchgate.net The PI3K/AKT/mTOR pathway is a known target for therapeutic intervention in cancer. google.comepo.org While direct evidence specifically linking this compound to the modulation of the PI3K/AKT/mTOR pathway is not extensively detailed in the provided snippets, its impact on downstream effectors like FoxM1, which are influenced by this pathway, suggests a potential modulatory role. nih.govnih.gov

NF-κB Signaling

NF-κB is a transcription factor that plays a critical role in regulating immune responses, inflammation, cell survival, and proliferation. nih.govcsic.esnih.gov Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory conditions. csic.esnih.gov Tamoxifen has been reported to influence NF-κB activity. researchgate.netcsic.es For example, tamoxifen has been shown to exert anti-inflammatory effects in cultured microglial cells and in a spinal cord injury model, potentially involving the modulation of inflammatory pathways like NF-κB. researchgate.net Estrogen, which interacts with ERs also targeted by tamoxifen derivatives, has been shown to inhibit NF-κB activity. csic.es While specific studies on this compound's direct impact on NF-κB signaling are limited in the provided results, the known influence of tamoxifen and related compounds on this pathway suggests a possible role for TMI in modulating NF-κB activity, particularly in contexts related to inflammation or immune responses.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is reactivated in various cancers, contributing to tumor growth, survival, and metastasis. nih.govuzh.ch While the primary mechanisms of tamoxifen and its derivatives are linked to estrogen receptor modulation, some studies explore broader cellular impacts. The provided search results mention the Hedgehog signaling pathway in the context of stem cell regulation in the hippocampus and its involvement in neurogenesis. uzh.chresearchgate.net One snippet broadly lists "hedgehog signaling" in a list of topics alongside NF-κB, suggesting a potential, albeit not explicitly defined for TMI, area of investigation for compounds affecting cellular signaling. nih.gov However, there is no direct information in the provided search results specifically detailing the modulation of the Hedgehog signaling pathway by this compound.

Interactions with Cellular Components

This compound interacts with cellular components, influencing various cellular processes. As a quaternized tamoxifen derivative, its permanent positive charge likely affects its cellular uptake and distribution compared to neutral or negatively charged molecules. researchgate.netontosight.ai Studies have shown that permanently charged tamoxifen derivatives, including TMI, can be detected in cell lysates and inhibit cell proliferation, sometimes exhibiting higher inhibition than tamoxifen itself. researchgate.net

Research on novel compounds, including methiodide salts, has demonstrated their ability to directly bind to the transcription factor FoxM1. researchgate.netresearchgate.net These compounds can alter FoxM1's proteolytic sensitivity, reduce its cellular levels through a proteasome-dependent process, and suppress breast cancer cell proliferation and cell cycle progression while increasing apoptosis. researchgate.net RNA sequencing and gene set enrichment analyses have indicated that these compounds decrease the expression of FoxM1-regulated genes and suppress gene ontologies under FoxM1 regulation. researchgate.net This direct interaction with a key transcription factor like FoxM1 represents a significant cellular interaction for this compound or related methiodide compounds. nih.govresearchgate.net

Furthermore, this compound has been studied for its tissue-selective action, for example, on creatine kinase B activity in vitro and in vivo. acpjournals.orgahajournals.orgcsic.esacpjournals.orgjci.org This suggests interactions with specific enzymes or cellular processes that vary depending on the tissue type. csic.es

The interaction with estrogen receptors, while potentially altered compared to tamoxifen due to the charge, remains a relevant consideration given its structural origin. oup.comcore.ac.uk Studies on tamoxifen and its metabolites highlight interactions with ERα and ERβ, influencing transcription and potentially competing with coactivators. oup.comacpjournals.orgglowm.com While the precise nature of TMI's interaction with ERs is not extensively detailed in the provided snippets, its classification as a tamoxifen derivative implies some level of interaction or influence on pathways regulated by ERs.

The following table summarizes some key cellular components and pathways potentially influenced by this compound or related methiodide compounds based on the provided information:

| Cellular Component/Pathway | Observed or Implied Interaction/Modulation | Relevant Search Result Indices |

| FoxM1 Transcription Factor | Direct binding, altered proteolytic sensitivity, reduced cellular levels, suppression of activity and target genes. | nih.govresearchgate.netresearchgate.net |

| Creatine Kinase B Activity | Tissue-selective modulation. | acpjournals.orgahajournals.orgcsic.esacpjournals.orgjci.org |

| Estrogen Receptors (ERs) | Potential interaction or influence on ER-regulated pathways (implied from structural similarity to tamoxifen). | oup.comacpjournals.orgcore.ac.ukglowm.com |

| PI3K/AKT/mTOR Pathway | Potential modulation through effects on downstream targets like FoxM1. | nih.govnih.govgoogle.comepo.org |

| NF-κB Signaling | Potential modulation (implied from tamoxifen studies in inflammatory contexts). | researchgate.netcsic.es |

| Growth Factor Pathways (TGF-β, IGF-I) | Potential modulation (implied from tamoxifen studies). | doctorlib.orgahajournals.org |

Effects on Endosomal Tubulation and Sorting

Endosomal tubulation and sorting are critical processes in cellular trafficking, mediating the movement of cargo proteins away from early endosomes towards destinations like the Golgi apparatus or recycling compartments. nih.govmdpi.comnih.govfrontiersin.org This process involves the formation of membrane tubules from endosomes. nih.govmdpi.comnih.gov Studies have shown that tamoxifen compounds can alter retromer-mediated endosomal tubulation and sorting. nih.govmdpi.com

Detailed research findings suggest that tamoxifen derivatives can inhibit the formation of retromer-dependent, Golgi-directed, endosomal tubules. nih.govmdpi.com These tubules are responsible for the transport of various cargo proteins, including Shiga toxins (STx1 and STx2), from early endosomes to the Golgi. nih.govmdpi.com The inhibition of tubulation by tamoxifen derivatives also impacts the sorting of cargo, such as STx2, into these tubules. nih.govmdpi.com

This effect on endosomal tubulation and sorting appears to be a fundamental process influenced by tamoxifen and provides an explanation for its inhibitory effect on the trafficking of certain substances that utilize this pathway. nih.govmdpi.com

Retromer-Dependent Pathways

Retromer is a protein complex that plays a crucial role in retrograde trafficking, particularly in the retrieval of proteins from endosomes to the trans-Golgi network. nih.govmdpi.comfrontiersin.org It functions by cycling on and off endosomal membranes and is involved in the formation of the Golgi-directed membrane tubules from endosomes, thereby mediating early endosome-to-Golgi transport. nih.govmdpi.comfrontiersin.org

Research indicates that tamoxifen treatment can alter the recruitment of retromer to early endosomal membranes. nih.govmdpi.com This alteration in endosomal retromer dynamics is suggested to underlie the observed block in early endosome-to-Golgi trafficking. nih.govmdpi.com While tamoxifen is known to increase endolysosomal pH due to its weakly basic nature, studies suggest that while a weakly basic amine group is required for its activity against certain toxins trafficked via this pathway, the ability to change endolysosomal pH is not obligatorily necessary. nih.govmdpi.com Instead, the inhibition of retromer-dependent endosomal tubulation and sorting is implied to be a major mechanism underlying the block in trafficking. nih.govmdpi.com

These findings highlight a previously unappreciated, non-estrogenic effect of tamoxifen and its derivatives on retromer-mediated endosomal pathways. nih.govmdpi.com

Preclinical Research and Biological Activity Studies

In Vitro Pharmacological Studies

Cell Line Models and Their Responsiveness (e.g., MCF-7, CAL-18 B, ROS 17/2.8, SaOS2, Ishikawa cells)

The responsiveness of various cell lines to Tamoxifen (B1202) Methiodide (TMI) has been evaluated to understand its cell-selective actions. In vitro, TMI has demonstrated estrogen-like (agonistic) effects in specific bone and cartilage cell models. nih.gov

Specifically, TMI was found to mimic the agonistic action of 17β-estradiol in the following cell lines:

ROS 17/2.8: An osteogenic osteosarcoma cell line derived from rats. nih.gov

SaOS2: A human osteoblast-like cell line. nih.gov

Female calvaria cells: Primary cells derived from the skullcap bone. nih.gov

In contrast, while its parent compound tamoxifen showed some agonistic effects in Ishikawa endometrial cancer cells, the specific actions of TMI in this cell line were not detailed in the available research. nih.gov Likewise, dedicated studies on the responsiveness of MCF-7 and CAL-18 B cell lines to Tamoxifen Methiodide were not identified in the provided search results.

Table 1: In Vitro Responsiveness of Cell Lines to this compound (TMI)

| Cell Line | Type | Species | Observed Effect of TMI | Citation |

|---|---|---|---|---|

| ROS 17/2.8 | Osteogenic Osteosarcoma | Rat | Mimicked agonistic action of 17β-estradiol | nih.gov |

| SaOS2 | Osteoblast-like | Human | Mimicked agonistic action of 17β-estradiol | nih.gov |

| Female Calvaria Cells | Primary Osteoblast | Rat | Mimicked agonistic action of 17β-estradiol | nih.gov |

| MCF-7 | Breast Adenocarcinoma | Human | Data not available in search results | |

| Ishikawa | Endometrial Adenocarcinoma | Human | Data not available in search results |

Assessment of Anti-proliferative and Cytostatic Effects

Information specifically detailing the assessment of anti-proliferative and cytostatic effects of this compound across various cell lines was not available in the referenced preclinical studies. Research has more extensively covered these effects for the parent compound, tamoxifen. nih.govmdpi.com

Evaluation of Apoptotic Mechanisms and Markers (e.g., p53, caspase-8)

The evaluation of apoptotic mechanisms and specific markers such as p53 and caspase-8 following treatment with this compound has not been detailed in the available research literature.

Enzyme Activity Modulation (e.g., Creatine (B1669601) Kinase BB, Ornithine Decarboxylase)

The modulation of specific enzyme activity serves as a key marker for the biological response to compounds like TMI.

Creatine Kinase BB (CK-BB): The stimulation of CK-BB, an estrogen-induced protein, has been used as a response marker. In vitro studies show that TMI, much like tamoxifen and raloxifene (B1678788), acts as an agonist in stimulating CK-BB activity in ROS 17/2.8, female calvaria, and SaOS2 cells. nih.gov This effect is consistent with its estrogen-like activity in bone and cartilage cells.

Ornithine Decarboxylase: Scientific literature detailing the direct effects of this compound on the activity of ornithine decarboxylase was not identified in the search results. Studies on this enzyme have primarily focused on the parent compound, tamoxifen. nih.gov

Table 2: Modulation of Enzyme Activity by this compound (TMI) In Vitro

| Enzyme | Cell Lines | Observed Effect of TMI | Citation |

|---|---|---|---|

| Creatine Kinase BB | ROS 17/2.8, SaOS2, Female Calvaria | Agonistic action; stimulation of activity | nih.gov |

| Ornithine Decarboxylase | Not specified | Data not available in search results |

In Vivo Research Models

Rodent Models (e.g., Nude Mice with MCF-7 Human Breast Cancer Implants, Ovariectomized Rats)

In vivo studies have been crucial in demonstrating the tissue-selective actions of this compound.

Rodent Models (Immature Rats): Research using immature rats, a model for assessing hormonal activity, revealed significant differences between TMI and tamoxifen. When administered alone, tamoxifen stimulated creatine kinase (CK) specific activity in skeletal tissues (diaphysis, epiphysis), the uterus, and mesometrial adipose tissue. nih.gov In stark contrast, TMI stimulated CK activity only in the skeletal tissues and notably lacked a stimulatory effect in the uterus or in mesometrial fat. nih.gov This finding highlights the tissue-selective nature of TMI, particularly its lack of uterine stimulation, which is a known effect of tamoxifen. nih.gov

Nude Mice with MCF-7 Human Breast Cancer Implants: While this model is well-established for evaluating the effects of tamoxifen, studies specifically utilizing this model to assess the in vivo efficacy of this compound were not found in the search results. nih.govnih.gov

Assessment of Tumorigenesis and Tumor Regression

This compound (TMI), a permanently charged derivative of tamoxifen, has been evaluated for its anticancer effects, particularly concerning its ability to induce the regression of established tumors. Preclinical studies utilizing nude mice implanted with MCF-7 human breast cancer cells, which are estrogen receptor (ER) positive, have provided significant insights into its efficacy.

In a key study, the administration of TMI led to the regression of tumors, whereas animals in the placebo group exhibited monotonic tumor growth over a 25-day period. exlibrisgroup.com Magnetic Resonance Imaging (MRI) and subsequent histological analysis confirmed that TMI treatment induced tumor necrosis. exlibrisgroup.com This necrotic effect was observed to have a faster onset, be more extensive, and more intense compared to the effects seen in the placebo group, which underwent partial estrogen ablation. exlibrisgroup.com

Interestingly, while TMI demonstrates potent anti-tumor activity in vivo, studies on MCF-7 cells in culture found that TMI and its parent compound, tamoxifen, are equipotent in vitro. exlibrisgroup.com This suggests that the enhanced in vivo efficacy of TMI may be attributable to mechanisms beyond its direct interaction with estrogen receptors or its effects on the cancer cells in a simplified culture environment. elsevierpure.com Research has also noted that prolonged in vitro exposure of drug-resistant, ER-negative breast cancer cells to tamoxifen can paradoxically stimulate tumor growth in mice, though this study did not evaluate TMI. nih.gov

Table 1: In Vivo Tumor Response to this compound (TMI) in MCF-7 Xenograft Model

| Treatment Group | Observed Tumor Outcome | Method of Evaluation | Key Finding |

|---|---|---|---|

| This compound (TMI) | Tumor Regression | MRI & Histopathology | Induced faster and more extensive tumor necrosis compared to placebo. exlibrisgroup.com |

| Placebo | Monotonic Tumor Growth | MRI & Histopathology | Tumors grew steadily throughout the 25-day experimental period. exlibrisgroup.com |

Tissue Selectivity and Differential Effects in Organ Systems (e.g., Uterus, Bone, Brain)

A significant area of preclinical research for this compound has been its tissue-selective actions, which differ notably from those of tamoxifen. These differences are largely attributed to TMI's structure as a permanently ionized derivative, which limits its ability to cross biological membranes, including the blood-brain barrier.

In comparative studies using immature rat models, both tamoxifen and TMI demonstrated estrogen-like (agonistic) effects in skeletal tissues, suggesting a potential role in protecting against bone loss. However, their effects on the uterus were markedly different. While tamoxifen stimulated the uterus, TMI had no such stimulatory effect. This selective action is considered a potential therapeutic advantage, as it could avoid the undesirable uterine changes associated with tamoxifen use, such as endometrial hyperplasia.

Regarding the central nervous system, TMI's limited capacity to cross the blood-brain barrier means it is less likely to cause the central nervous system disturbances that can be associated with tamoxifen. In studies on female rats, long-term oral administration of tamoxifen was found to decrease brain-derived neurotrophic factor (BDNF) in the hippocampus, a potential mechanism for cognitive side effects. mdpi.com TMI's inability to readily enter the brain would theoretically mitigate such effects.

Table 2: Comparative Tissue Selectivity of Tamoxifen vs. This compound (TMI) in Rat Models

| Organ System | Effect of Tamoxifen | Effect of this compound (TMI) | Reference |

|---|---|---|---|

| Bone | Estrogenic / Agonistic (Stimulatory) | Estrogenic / Agonistic (Stimulatory) | nih.gov |

| Uterus | Estrogenic / Agonistic (Stimulatory) | No Stimulatory Effect | nih.gov |

| Brain | Crosses Blood-Brain Barrier | Limited Ability to Cross Blood-Brain Barrier | nih.gov |

Investigations into Neuroprotective and Anti-inflammatory Responses

Research into the neuroprotective and anti-inflammatory properties of this compound is limited, with most studies in this domain focusing on its parent compound, tamoxifen. Tamoxifen has been shown to possess neuroprotective properties in various models of central nervous system injury, including spinal cord injury and ischemic stroke. nih.govnih.gov Its mechanisms are thought to involve the modulation of anti-oxidant, anti-inflammatory, and anti-gliotic responses. nih.gov For instance, tamoxifen can reduce inflammatory infiltration of neutrophils and regulate microglia activation. biorxiv.orgnih.gov

However, the neuroprotective activity of this compound is presumed to be minimal due to its molecular structure. As a permanently charged quaternary ammonium (B1175870) salt, TMI has a limited ability to cross the blood-brain barrier. This structural feature, while beneficial for avoiding central nervous system side effects, inherently restricts its direct access to neural tissues, making a significant neuroprotective or centrally-mediated anti-inflammatory role unlikely. Studies have shown that the neuroprotective effect of tamoxifen itself can be independent of estrogen receptors and linked to its antioxidant activity, but this action requires the compound to reach the brain tissue. nih.gov There is a lack of specific studies investigating the systemic anti-inflammatory responses to TMI.

Development of this compound as an Imaging Probe

The development of tamoxifen derivatives as molecular imaging probes aims to non-invasively determine the estrogen receptor status of tumors, which is crucial for guiding endocrine therapy. While various tamoxifen-based agents have been synthesized for this purpose, research specifically on this compound as an imaging probe is not prominent. Instead, studies have used imaging techniques to evaluate the therapeutic effects of TMI.

Molecular Imaging Techniques (e.g., MRI)

Magnetic Resonance Imaging (MRI) has been employed as a tool to assess the anticancer action of this compound in preclinical models. exlibrisgroup.com In studies of nude mice with MCF-7 breast cancer xenografts, MRI was used to monitor tumor volume and necrosis following treatment with TMI. exlibrisgroup.comelsevierpure.com These experiments successfully demonstrated TMI's ability to induce tumor regression, showcasing MRI's utility in evaluating the efficacy of the compound. exlibrisgroup.com

Separately, efforts have been made to create tamoxifen-based MRI contrast agents. One such probe was developed by conjugating a derivative of tamoxifen to a pyridine-tetra-acetate-Gd(III) chelate (TPTA-Gd). nih.gov The goal was for this agent to selectively bind to ER-positive tumors and produce a detectable signal on MRI scans. However, this particular approach was unsuccessful; in vivo experiments showed that TPTA-Gd accumulated selectively in muscle tissue and could not preferentially identify ER-positive tumors. nih.gov Other imaging modalities have explored different tamoxifen conjugates, such as Tc-99m-tamoxifen for SPECT imaging, which showed specific binding to ER-positive cell lines. nih.govnih.gov

Specificity and Interaction with Estrogen Receptors In Vivo

The in vivo interaction of this compound with estrogen receptors (ER) appears to be tissue-dependent. Therapeutic studies confirm its potent anticancer effect on ER-positive MCF-7 tumors, which implies a functional interaction with ER in this context, leading to tumor regression. exlibrisgroup.com Furthermore, its estrogenic (agonist) effects observed in the bone of rats also confirm a specific interaction with ER in that tissue. nih.gov

Conversely, TMI shows a lack of estrogenic stimulation in the uterus, indicating that in this organ, it acts as an ER antagonist or does not engage the receptor in a way that initiates a growth response. nih.gov This tissue-specific differential activity is a hallmark of selective estrogen receptor modulators (SERMs).

In the context of imaging, the development of a tamoxifen-based MRI probe (TPTA-Gd) failed to show the necessary specificity for ER-positive tumors in vivo, suggesting that conjugating tamoxifen to a large chelate may interfere with its ability to effectively bind to the estrogen receptor in a way that allows for targeted imaging. nih.gov

Mechanisms of Resistance to Tamoxifen Methiodide Derived from Tamoxifen Resistance Literature

Alterations in Estrogen Receptor Signaling

The primary target of tamoxifen (B1202) and its derivatives is the estrogen receptor. Consequently, changes in the ER signaling pathway are a major cause of resistance.

Downregulation or Loss of ERα Expression

A well-established mechanism of tamoxifen resistance is the downregulation or complete loss of estrogen receptor alpha (ERα) expression in tumor cells. clevelandclinic.org Since tamoxifen acts by competitively binding to ERα to block estrogen-mediated signaling, a reduction in the amount of this receptor target would logically diminish the drug's effectiveness. youtube.com Studies have shown that a significant percentage of metastatic breast cancers exhibit a change in ERα status from positive to negative when compared to the primary tumor.

For Tamoxifen Methiodide, which also functions as a selective estrogen receptor modulator, the loss of ERα would similarly be a primary mechanism of resistance. springer.com If the target receptor is absent, TMI would be unable to exert its anti-estrogenic effects, rendering it ineffective in inhibiting tumor growth.

ERα Protein Point Mutations

Point mutations in the ESR1 gene, which encodes for ERα, are another significant factor in acquired resistance to endocrine therapies. These mutations, often found in the ligand-binding domain (LBD) of the receptor, can lead to a constitutively active receptor that signals in the absence of estrogen. This ligand-independent activation effectively bypasses the antagonistic action of tamoxifen.

While specific studies on TMI resistance and ESR1 mutations are not available, it is highly probable that these mutations would also confer resistance to TMI. A constitutively active ERα, driven by mutations, would not be effectively inhibited by the competitive binding of TMI, thus allowing for continued cancer cell proliferation.

Altered Expression of Transcriptional Variant Forms of ER

The ESR1 gene can undergo alternative splicing, leading to the expression of various ERα protein isoforms. Some of these variants may lack the ligand-binding domain or have altered structures that affect their interaction with tamoxifen. The expression of such variants can contribute to tamoxifen resistance by either promoting ligand-independent signaling or by failing to bind to the drug altogether.

Given that this compound's primary mode of action is through the estrogen receptor, the expression of ERα variants that are unresponsive to SERM binding would likely lead to resistance. If these variant receptors can promote cell growth and survival, TMI would be unable to counteract these effects.

Influence of ERβ

The role of estrogen receptor beta (ERβ) in tamoxifen resistance is complex and not fully elucidated. Some studies suggest that the ratio of ERα to ERβ expression may influence the response to tamoxifen. It has been proposed that ERβ can modulate ERα activity, and an imbalance in the expression of these two receptors could contribute to a resistant phenotype.

The influence of ERβ on the activity of this compound is not documented. However, based on the tamoxifen literature, it is plausible that the expression levels and activity of ERβ could modulate the cellular response to TMI, potentially contributing to resistance through its interaction with or influence on ERα signaling pathways.

Activation of Alternative Signaling Pathways

Crosstalk between the estrogen receptor signaling pathway and other cellular signaling cascades is a critical aspect of tamoxifen resistance. The activation of these alternative pathways can promote cell survival and proliferation even in the presence of ERα blockade.

Receptor Tyrosine Kinase (RTK) Overexpression and Activation (EGFR, HER2, IGF1R, FGFR)

The overexpression and activation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), insulin-like growth factor 1 receptor (IGF1R), and fibroblast growth factor receptor (FGFR) are strongly implicated in tamoxifen resistance. google.com These pathways can be activated by their respective ligands and lead to the phosphorylation and activation of downstream signaling molecules, including those that can directly phosphorylate and activate ERα in a ligand-independent manner. This effectively uncouples ERα from its dependence on estrogen and renders tamoxifen ineffective. For instance, the activation of the Ron receptor tyrosine kinase has been shown to confer tamoxifen resistance. researchgate.net Similarly, increased EGFR expression has been associated with a poorer prognosis in patients treated with tamoxifen. springer.com

The permanent positive charge of this compound makes it less able to cross the cell membrane. Therefore, its primary interaction is expected to be with cell surface or membrane-associated estrogen receptors. If resistance is driven by intracellular signaling cascades activated by RTKs that lead to ligand-independent ERα activation, TMI might still be ineffective. The intracellular activation of ERα would bypass the need for estrogen binding at the cell surface, thus circumventing the antagonistic effect of a cell-impermeable agent like TMI.

Table 1: Key Receptor Tyrosine Kinases Implicated in Tamoxifen Resistance

| Receptor Tyrosine Kinase | Role in Tamoxifen Resistance | Potential Implication for this compound Resistance |

|---|---|---|

| EGFR | Overexpression is associated with poor prognosis and can lead to ligand-independent ERα activation. springer.com | Activation of the EGFR pathway could lead to intracellular ERα activation, bypassing the need for ligand binding and thus conferring resistance to a cell-impermeable drug like TMI. |

| HER2 | Crosstalk with ERα signaling can promote tamoxifen resistance. | Similar to EGFR, HER2-mediated signaling could result in resistance to TMI through ligand-independent ERα activation. |

| IGF1R | The IGF1R signaling pathway is implicated in tamoxifen resistance. wikipedia.orggoogle.com | Activation of IGF1R can lead to downstream signaling that promotes cell survival and proliferation, potentially overriding the effects of TMI on ERα. |

| FGFR | Overexpression of FGFR can promote endocrine resistance. google.com | FGFR-driven signaling could contribute to TMI resistance by activating pathways that bypass the need for estrogen-dependent ERα signaling. |

| Ron | Activation of the Ron receptor tyrosine kinase can confer resistance to tamoxifen. researchgate.net | If Ron activation leads to intracellular signaling that mimics estrogen's effects, it would likely confer resistance to TMI. |

Table 2: Mentioned Chemical Compounds | Compound Name | | | :--- | | Tamoxifen | | this compound | | Estrogen | | Epidermal Growth Factor (EGF) | | Insulin-like Growth Factor 1 (IGF-1) | | Fibroblast Growth Factor (FGF) |

PI3K/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a well-documented mechanism of resistance to tamoxifen, and it is plausible that similar mechanisms could confer resistance to this compound. Activation of this pathway can occur through various mechanisms, including mutations in key components of the pathway or through crosstalk with other signaling pathways, such as those initiated by growth factor receptors. This can lead to the phosphorylation and activation of downstream effectors that promote cell survival and proliferation, thereby overriding the cytostatic effects of anti-estrogen therapies.

| Key Components | Role in Tamoxifen Resistance | Potential Implication for this compound Resistance |

| PI3K (Phosphoinositide 3-kinase) | Often activated by growth factor receptor tyrosine kinases, leading to the conversion of PIP2 to PIP3. | Activation could bypass the need for estrogen receptor (ER) signaling for cell growth. |

| AKT (Protein Kinase B) | A key downstream effector of PI3K, AKT phosphorylates a multitude of substrates involved in cell survival and proliferation. | Constitutive activation of AKT can promote cell survival despite the presence of an ER antagonist. |

| mTOR (mammalian Target of Rapamycin) | A serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, protein synthesis, and autophagy. | Hyperactivation of mTOR can lead to increased protein synthesis and cell proliferation, diminishing the efficacy of the therapeutic agent. |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial player in the development of resistance to tamoxifen. nih.govnih.gov This pathway is involved in inflammation, immune responses, cell survival, and proliferation. In the context of estrogen receptor-positive (ER+) breast cancer, exposure to tamoxifen can lead to the enrichment of a subpopulation of cancer cells with elevated NF-κB activity. nih.gov This increased NF-κB signaling is considered an early event in the development of a tamoxifen-tolerant state, both in laboratory cell lines and in patient tumors. nih.govnih.gov

Studies have shown that inhibiting the NF-κB pathway can significantly reduce the growth of tamoxifen-tolerant cells. nih.gov This suggests that the survival and regrowth of these resistant cells are dependent on NF-κB signaling. nih.gov The reliance on this pathway appears to be a survival strategy for ER+ cells under the selective pressure of tamoxifen treatment. nih.gov Therefore, it is highly probable that the activation of the NF-κB pathway would also serve as a significant mechanism of resistance to this compound.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is often aberrantly reactivated in various cancers. While direct evidence linking the Hedgehog pathway to this compound resistance is not available, its established role in cancer progression and its crosstalk with other resistance-mediating pathways, such as the PI3K/AKT pathway, suggest it as a potential mechanism. The Hh pathway is known to regulate cancer stem cell populations, which are intrinsically resistant to many conventional therapies. Activation of this pathway could therefore contribute to a resistant phenotype.

Role of Co-regulatory Proteins and Non-coding RNAs

The transcriptional activity of the estrogen receptor is modulated by a complex interplay of co-regulatory proteins and non-coding RNAs. Alterations in the expression and function of these molecules can profoundly impact the response to tamoxifen and, by extension, this compound.

Steroid Receptor Co-activator-1 (SRC-1) and AIB1 (Amplified in Breast Cancer 1)

Steroid Receptor Co-activator-1 (SRC-1) was the first identified member of the p160 family of nuclear receptor coactivators. nih.gov Its overexpression has been implicated in converting tamoxifen from an antagonist to an agonist, thereby promoting tumor growth. nih.gov SRC-1 can be activated by various signaling pathways, including the MAPK pathway, and its increased activity is associated with resistance to endocrine therapies. nih.gov

Amplified in Breast Cancer 1 (AIB1), also known as SRC-3, is another member of the steroid receptor coactivator family. nih.gov Overexpression of AIB1 has been linked to tamoxifen resistance. nih.govcapes.gov.br AIB1 can enhance the transcriptional activity of the estrogen receptor even in the presence of tamoxifen, effectively diminishing the drug's antagonistic effects. capes.gov.br Meta-analyses have shown that high AIB1 expression is associated with poorer outcomes in breast cancer patients, and may be involved in tamoxifen resistance. nih.gov

| Co-regulatory Protein | Function in Tamoxifen Resistance | Potential Implication for this compound Resistance |

| SRC-1 | Converts tamoxifen from an antagonist to an agonist. nih.gov | Overexpression could lead to agonistic activity of this compound. |

| AIB1 (SRC-3) | Enhances ER transcriptional activity in the presence of tamoxifen. capes.gov.br | High levels of AIB1 may reduce the antagonistic efficacy of this compound. |

Nuclear Receptor Corepressor 1 (NCOR1)

Nuclear Receptor Corepressor 1 (NCOR1) is a key transcriptional corepressor that mediates the repressive actions of nuclear receptors. researchgate.net In the context of ER signaling, tamoxifen-bound ER typically recruits corepressors like NCOR1 to inhibit the transcription of estrogen-responsive genes. researchgate.net However, alterations in NCOR1 function or its interaction with the ER complex can lead to resistance. For instance, the dissociation of the ERα-p53-NCOR1 complex has been shown to enhance tamoxifen sensitivity. nih.govmdpi.com This suggests that mechanisms that stabilize this complex or prevent NCOR1 recruitment could contribute to resistance against tamoxifen and its derivatives. Studies have utilized tamoxifen-inducible systems to study the knockout of NCOR1, highlighting its importance in metabolic homeostasis. nih.gov

Cellular Adaptive Mechanisms

Cancer cells can develop resistance by adapting their internal signaling and survival pathways to overcome the cytotoxic effects of treatment.

Autophagy is a cellular process of self-digestion, where cellular components are broken down and recycled. While it can sometimes lead to cell death, in the context of cancer therapy, it often acts as a pro-survival mechanism. mdpi.com Treatment with tamoxifen can induce a state of cellular stress, which in turn triggers protective autophagy, allowing cancer cells to survive. nih.govfrontiersin.orgmdpi.com This process is considered a major cause of acquired resistance to tamoxifen. nih.gov

Key findings from research indicate that:

Tamoxifen treatment can trigger autophagy and affect the lysosomal compartment of cancer cells. nih.govunito.it Activated autophagy helps dispose of these damaged lysosomes, promoting cell survival. nih.gov

Cells resistant to tamoxifen exhibit a higher autophagic flux compared to sensitive cells. nih.govunito.it Inhibiting autophagy can re-sensitize these resistant cells to the treatment. nih.gov

The transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, is activated by tamoxifen. mdpi.com In resistant cells, TFEB and several of its target genes are upregulated. mdpi.com

Other key proteins involved in the autophagic process, such as Beclin 1, Atg5, and LC3B, are often dysregulated in tamoxifen-resistant cells. mdpi.com For instance, studies have shown that inhibiting the IRE1α-JNK pathway can reduce pro-survival autophagy. mdpi.com

| Protein/Factor | Role in Tamoxifen Resistance | Reference |

|---|---|---|

| TFEB (Transcription Factor EB) | Master regulator of autophagy and lysosomal biogenesis; activated by tamoxifen, leading to increased autophagic flux. | mdpi.com |

| Beclin 1, Atg5, LC3B | Core autophagy proteins; their activity is increased in resistant cells, promoting cell survival. | mdpi.com |

| IRE1α-JNK Pathway | Signaling pathway that, when activated, promotes pro-survival autophagy. Inhibition can reduce resistance. | mdpi.com |

| p62 | Autophagy receptor protein; its levels are typically decreased when autophagic flux is high, indicating active autophagy. | mdpi.com |

Tamoxifen typically exerts its anti-cancer effect by halting the cell cycle, primarily at the G1 to S phase transition. spandidos-publications.comoncotarget.com However, alterations in the expression and activity of key cell cycle regulatory proteins can override this blockade, leading to continued proliferation and resistance. spandidos-publications.com

Key regulators implicated in tamoxifen resistance include:

Cyclin D1 : This protein is a crucial regulator of the G1-S phase transition. spandidos-publications.comsiboncoj.ru Its expression is normally reduced by tamoxifen. spandidos-publications.com However, overexpression of Cyclin D1, a common finding in resistant tumors, is a negative predictive factor for tamoxifen response. siboncoj.ru Aberrant regulation of Cyclin D1 allows cells to bypass tamoxifen-induced cell cycle arrest. oncotarget.com

Cyclin E1 and CDK2 : Overexpression of Cyclin E1 can decrease sensitivity to anti-estrogens. spandidos-publications.com The activation of its partner, Cyclin-Dependent Kinase 2 (CDK2), is another potential mechanism of resistance. spandidos-publications.com

Cell Division Cycle Associated 8 (CDCA8) : This protein has been identified as a key regulator of tamoxifen resistance. nih.govnih.gov Studies have shown that CDCA8 is significantly upregulated in tamoxifen-resistant breast cancer cells. nih.gov Knocking down CDCA8 expression inhibits the proliferation of resistant cells and reduces their resistance, whereas its overexpression in sensitive cells promotes resistance. nih.govnih.gov

| Regulator | Function in Cell Cycle | Role in Tamoxifen Resistance | Reference |

|---|---|---|---|

| Cyclin D1 | Promotes progression through the G1-S phase. | Overexpression allows cells to bypass tamoxifen-induced arrest; associated with poor response. | spandidos-publications.comoncotarget.comsiboncoj.ru |

| Cyclin E1 / CDK2 | Regulates G1-S transition. | Overexpression of Cyclin E1 and activation of CDK2 can reduce sensitivity to tamoxifen. | spandidos-publications.com |

| CDCA8 | Associated with cell division. | Significantly elevated in resistant cells; promotes proliferation and resistance to tamoxifen. | nih.govnih.gov |

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. This transition is increasingly recognized as a key mechanism in the development of drug resistance. nih.govspandidos-publications.com

In the context of tamoxifen resistance, cancer cells undergo EMT, which is characterized by:

Loss of Epithelial Markers : A hallmark of EMT is the decreased expression of epithelial proteins, most notably E-cadherin. nih.govspandidos-publications.com

Gain of Mesenchymal Markers : Concurrently, there is an increased expression of mesenchymal proteins such as Vimentin, Twist, and Snail. nih.govspandidos-publications.com

Phenotypic Changes : These molecular changes result in enhanced cell motility and invasive behavior. spandidos-publications.com

Studies have demonstrated that tamoxifen-resistant cells exhibit these classic EMT features. nih.govspandidos-publications.com For example, tamoxifen-resistant MCF-7 cells show decreased E-cadherin and increased Vimentin and Twist expression compared to their sensitive counterparts. nih.gov Silencing key EMT-inducing transcription factors like Snail and Twist can reverse the EMT phenotype and decrease tamoxifen resistance. spandidos-publications.com

Influence of the Tumor Microenvironment

The tumor microenvironment (TME), which includes cancer-associated fibroblasts (CAFs), immune cells, signaling molecules, and the extracellular matrix (ECM), plays a critical role in modulating therapeutic response. nih.govaacrjournals.org The TME can protect cancer cells from tamoxifen-induced cell death, providing an alternative explanation for acquired resistance beyond just genetic changes in the tumor cells themselves. nih.govresearchgate.net

Key components and mechanisms include:

Cancer-Associated Fibroblasts (CAFs) : These cells secrete various factors that promote resistance. For instance, CAFs can secrete Interleukin-6 (IL-6) and matrix metalloproteinases (MMPs), which activate pro-survival signaling pathways like PI3K/AKT/mTOR and MAPK/ERK in cancer cells. nih.gov

Extracellular Matrix Components : Fibronectin, a key component of the ECM, can confer endocrine resistance when it interacts with β1 integrin on the surface of cancer cells. nih.govresearchgate.net This interaction activates the PI3K/AKT and MAPK/ERK pathways, promoting cell survival. nih.govresearchgate.net This resistance can be reversed by blocking β1 integrin. nih.gov

Signaling Pathways : Soluble factors produced by fibroblasts can protect tumor cells from tamoxifen by activating pathways involving the Epidermal Growth Factor Receptor (EGFR) and PI3K/AKT. nih.govaacrjournals.org The G protein-coupled estrogen receptor (GPER), which is elevated in CAFs of tamoxifen-insensitive tumors, has also been implicated in mediating resistance. nih.gov

Other Factors in Resistance

Tamoxifen is a prodrug, meaning it must be metabolized in the body to form its pharmacologically active metabolites, primarily endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen) and afimoxifene (4-hydroxytamoxifen). wikipedia.org This metabolic conversion is carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov

The efficacy of tamoxifen is therefore highly dependent on the activity of these enzymes. The key enzymes involved are:

CYP2D6 : Plays a crucial role in the formation of endoxifen. nih.gov

CYP3A4/5 : Primarily responsible for the initial N-demethylation of tamoxifen. wikipedia.org

CYP2C19 and CYP2B6 : Also contribute to tamoxifen metabolism. nih.gov

Resistance can arise from reduced metabolic activation due to genetic variations (polymorphisms) in the genes encoding these enzymes. nih.govnih.gov Polymorphisms in the CYP2D6 gene are particularly significant. ascopubs.org Individuals who are "poor metabolizers" due to certain CYP2D6 alleles produce lower concentrations of the active metabolite endoxifen. ascopubs.orgyoutube.com This reduced bioactivation can lead to insufficient therapeutic effect and is associated with a worse clinical outcome. wikipedia.orgascopubs.org For example, the CYP2D6*4 allele is linked to lower concentrations of active tamoxifen metabolites and is being studied as a potential marker for tamoxifen resistance. ascopubs.org

| Enzyme | Primary Role in Tamoxifen Metabolism | Impact of Polymorphisms on Resistance | Reference |

|---|---|---|---|

| CYP2D6 | Metabolizes tamoxifen to its most active metabolite, endoxifen. | Polymorphisms leading to reduced or null enzyme activity result in lower endoxifen levels and potential treatment failure. | wikipedia.orgnih.govascopubs.org |

| CYP3A4 / CYP3A5 | Catalyzes the initial N-demethylation of tamoxifen to N-desmethyltamoxifen. | Polymorphisms can predict concentrations of tamoxifen and its metabolites. | wikipedia.orgascopubs.org |

| CYP2C19 / CYP2B6 | Contribute to the overall metabolic pathway of tamoxifen. | Genetic variations do not appear to cause a meaningful difference in tamoxifen efficacy. | nih.gov |

Compound Names Mentioned

4-hydroxytamoxifen (B85900) (afimoxifene)

Afimoxifene

Aspirin

Calcitriol

Doxorubicin

EB1089

Endoxifen (4-hydroxy-N-desmethyltamoxifen)

Fibronectin

Fulvestrant

Gefitinib

ICI 182,780

Imatinib

Interleukin-6 (IL-6)

LY294002

Metformin

N-desmethyltamoxifen

N-didesmethyltamoxifen

Paclitaxel

PD98059

Tamoxifen

this compound

Vimentin

Warfarin

Upregulation of BARD1 and BRCA1

A significant mechanism contributing to therapy resistance involves the upregulation of proteins responsible for DNA repair. Research has demonstrated that breast cancer cells with acquired resistance to tamoxifen exhibit significantly higher expression levels of BRCA1-associated ring domain protein 1 (BARD1) and Breast Cancer gene 1 (BRCA1). nih.govresearchgate.net

BARD1 and BRCA1 form a heterodimeric complex that is crucial for maintaining genomic stability, in part through its role in the DNA damage response. nih.gov The upregulation of the BARD1-BRCA1 complex in tamoxifen-resistant cells enhances their capacity for DNA repair, which consequently confers resistance to DNA-damaging chemotherapeutic agents like cisplatin (B142131) and adriamycin. nih.govnih.gov While tamoxifen itself is not a direct DNA-damaging agent, its long-term use can induce cellular stress that leads to the selection and growth of cells with enhanced survival pathways, including augmented DNA repair capabilities.

Studies have identified the PI3K/AKT signaling pathway as a key driver behind the increased expression of BARD1 and BRCA1 in tamoxifen-resistant cells. nih.gov Inhibition of this pathway has been shown to decrease the expression of both proteins and re-sensitize the resistant cells to chemotherapy. nih.govnih.gov This connection highlights a sophisticated interplay between signaling pathways and DNA repair mechanisms in the development of therapeutic resistance. The elevated expression of BARD1 and BRCA1 has been correlated with a worse prognosis in breast cancer patients, underscoring their clinical significance in treatment failure. nih.gov

Table 1: Research Findings on BARD1 and BRCA1 Upregulation in Tamoxifen Resistance

| Finding | Description | Source(s) |

| Increased Expression | Tamoxifen-resistant breast cancer cells show significantly increased mRNA and protein expression of both BARD1 and BRCA1 compared to tamoxifen-sensitive parental cells. | nih.govresearchgate.net |

| Chemoresistance Link | The elevated levels of BARD1 and BRCA1 lead to resistance against DNA-damaging chemotherapy, such as cisplatin and adriamycin. | nih.govnih.gov |

| Underlying Pathway | The activation of the PI3K/AKT pathway is responsible for the upregulation of BARD1 and BRCA1 in resistant cells. | nih.govmdpi.com |

| Re-sensitization | Inhibiting the PI3K pathway or silencing BARD1/BRCA1 expression can restore sensitivity to cisplatin in tamoxifen-resistant cells. | nih.govnih.gov |

| Prognostic Value | Higher expression of BARD1 and BRCA1 is associated with a poorer prognosis for breast cancer patients. | nih.gov |

LEM4 as a Biomarker

Another critical factor in the development of tamoxifen resistance is the protein LEM4 (Ankyrin repeat and LEM domain-containing protein 4). Overexpression of LEM4 has been identified as a key event that allows estrogen receptor-positive (ER+) breast cancer cells to become estrogen-independent and resistant to tamoxifen. nih.govnih.gov

LEM4 promotes resistance by impacting two fundamental cellular pathways. Firstly, it activates the cyclin D-CDK4/6-Rb axis, which is pivotal for the transition from the G1 to the S phase of the cell cycle. nih.gov By stabilizing cyclin-dependent kinase 4 (CDK4) and Retinoblastoma protein (Rb) and promoting Rb phosphorylation, LEM4 drives cell cycle progression even in the presence of tamoxifen, which normally induces a G1 phase arrest. nih.gov

Secondly, LEM4 interacts with and stabilizes the estrogen receptor alpha (ERα), the primary target of tamoxifen. nih.govnih.gov This interaction enhances ERα's DNA-binding and transactivation activity, effectively overriding the inhibitory action of tamoxifen. nih.gov The dual action of LEM4 on both cell cycle machinery and ERα signaling establishes it as a powerful driver of endocrine resistance. nih.govnih.gov

Given its role in promoting resistance, elevated levels of LEM4 have been correlated with poorer relapse-free survival in patients with ER+ breast cancer undergoing endocrine therapy. nih.gov This makes LEM4 a significant prognostic biomarker and an attractive therapeutic target. nih.gov Targeting LEM4 or its downstream effectors, such as with CDK4/6 inhibitors, in combination with tamoxifen has been shown to overcome resistance in preclinical models. nih.gov

Table 2: Research Findings on LEM4 as a Biomarker in Tamoxifen Resistance

| Finding | Description | Source(s) |

| Resistance Driver | Overexpression of LEM4 renders ER+ breast cancer cells resistant to tamoxifen and enables estrogen-independent growth. | nih.govnih.gov |

| Cell Cycle Activation | LEM4 activates the cyclin D-CDK4/6-Rb pathway, promoting the G1/S phase transition and bypassing tamoxifen-induced cell cycle arrest. | nih.gov |

| ERα Stabilization | LEM4 interacts with and stabilizes ERα, leading to increased ERα transactivation activity despite the presence of tamoxifen. | nih.govnih.gov |

| Prognostic Marker | High levels of LEM4 are correlated with poorer relapse-free survival in ER+ breast cancer patients receiving endocrine therapy. | nih.gov |

| Therapeutic Target | Depletion of LEM4 or combining tamoxifen with CDK4/6 inhibitors can significantly reverse tamoxifen resistance. | nih.gov |

Advanced Methodologies and Research Techniques for Tamoxifen Methiodide Studies

Analytical Methods for Compound and Metabolite Quantification

Precise quantification of tamoxifen (B1202) methiodide and its potential metabolites in various matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. A range of chromatographic and spectroscopic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying tamoxifen and its metabolites nih.govresearchgate.netnih.gov. Various detectors can be coupled with HPLC, offering different levels of sensitivity and specificity. UV detection is common for compounds with chromophores, while fluorescence detection offers higher sensitivity for fluorescent compounds or those that can be derivatized to become fluorescent. For instance, an HPLC method with fluorescence detection has been developed and compared to LC-MS/MS for quantifying tamoxifen and its metabolites in human plasma, showing comparable accuracy nih.govnih.gov. This method involved post-column irradiation by UV light to induce fluorescence nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

LC-MS/MS is considered a highly specific, accurate, and sensitive method for the quantification of tamoxifen and its metabolites in biological samples such as serum and plasma nih.govnih.govmssm.eduresearchgate.net. This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. LC-MS/MS methods have been developed for the simultaneous determination of tamoxifen and its key metabolites like N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132) nih.govcore.ac.uk. High-Resolution Mass Spectrometry (HRMS) offers even greater specificity and is emerging as a powerful tool for metabolomic profiling researchgate.net. Studies have utilized LC-HR-MS/MS for analyzing tamoxifen and its derivatives in biological samples like brain and blood from mice researchgate.net.

Research findings using LC-MS/MS and HPLC have shown good correlation in quantifying tamoxifen and its metabolites. For example, a study comparing LC-MS/MS and HPLC with fluorescence detection found no significant differences in the mean concentrations of endoxifen, tamoxifen, 4-HT, and ND-tam in human plasma samples nih.govnih.gov.

| Analyte | LC-MS/MS Mean (SD) ng/mL | HPLC Mean (SD) ng/mL |

| Endoxifen | 12.6 (7.5) | 13.1 (7.8) |

| Tamoxifen | 105 (44) | 108 (55) |

| 4-HT | 1.9 (1.0) | 1.8 (0.8) |

| ND-tam | 181 (69) | 184 (81) |

These methods are essential for therapeutic drug monitoring and research investigating the metabolic pathways of tamoxifen derivatives. LC-MS/MS, while highly sensitive, can be more expensive than HPLC with fluorescence detection nih.gov.

Capillary Electrophoresis and Thin Layer Chromatography

Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of tamoxifen and its metabolites nih.govnih.gov. Nonaqueous capillary electrophoresis coupled with contactless conductivity detection (C4D) has been explored for quantifying tamoxifen and its metabolites in human plasma, demonstrating good linearity and acceptable reproducibility nih.gov. CE-MS has also been used for analyzing tamoxifen metabolites, with nonaqueous electrolytes offering improved resolution and detection sensitivity nih.gov.

Thin Layer Chromatography (TLC) was among the earlier methods used for the analysis of tamoxifen, typically involving solvent extraction followed by TLC separation and UV detection nih.gov. While less common for quantitative analysis compared to HPLC or LC-MS/MS, TLC can be useful for qualitative analysis and sample cleanup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and quantitative analysis of organic compounds, including tamoxifen methiodide and its derivatives nih.govgoogleapis.combg.ac.rs. Proton NMR spectra can confirm the structure of synthesized compounds googleapis.combg.ac.rs. NMR-based metabolic profiling has also been used in studies related to tamoxifen resistance in cancer cell lines, allowing for the detection and quantification of various metabolites jcancer.org. This provides insights into the metabolic changes associated with drug response or resistance.

In Vitro and In Vivo Imaging Techniques

Imaging techniques play a vital role in visualizing the distribution and effects of this compound in biological systems, particularly in the context of cancer research.

Magnetic Resonance Imaging (MRI) and Dynamic Contrast-Enhanced MRI

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides detailed anatomical information. Dynamic Contrast-Enhanced MRI (DCE-MRI) is a functional MRI technique that assesses tissue vascularity and permeability by observing the uptake and washout of a contrast agent over time nih.govopenaccessjournals.comresearchgate.net.

DCE-MRI has been used to study the effects of tamoxifen (the parent compound) on breast tissue enhancement in clinical studies nih.gov. It has also been applied in experimental models to assess the effect of tamoxifen on tumor vasculature nih.gov. In the context of this compound, diffusion magnetic resonance imaging (DW-MRI), a type of MRI that measures the random motion of water molecules, has been used to monitor changes in tumor microenvironment upon treatment with this compound nih.govnih.gov. A study using DW-MRI in an experimental breast tumor model treated with this compound showed an increase in the volume fraction of slowly diffusing water, suggesting drug-induced cell swelling in parallel with growth arrest nih.govnih.gov.

DCE-MRI parameters, such as enhancement kinetics (e.g., initial slope, time to peak, washout), can provide insights into the vascular characteristics of tissues and tumors and their response to treatment researchgate.net. While much of the published research on MRI and DCE-MRI in the context of tamoxifen focuses on the parent compound, these techniques are relevant for studying the effects of this compound, particularly if it influences tumor microvasculature or cellular characteristics detectable by MRI.

Diffusion Tensor Imaging (DTI)

Diffusion Tensor Imaging (DTI) is a non-invasive magnetic resonance imaging (MRI) technique that measures the diffusion of water molecules within tissues. This technique can provide information about tissue microstructure and integrity. While direct studies specifically on this compound using DTI were not prominently found in the search results, DTI has been applied in the broader context of breast cancer research and monitoring treatment response, including responses to therapies like tamoxifen. mdpi.com Studies have investigated the role of DTI in predicting the response to neoadjuvant chemotherapy in patients with locally advanced breast cancer. mdpi.com Changes in specific DTI parameters, such as fractional anisotropy (FA) and radial diffusivity (RA), have shown correlations with pathological response to chemotherapy, suggesting DTI's potential as a marker for early treatment efficacy. mdpi.com For instance, a study found a significant correlation between changes in DTI parameters and pathological response, indicating its potential as a sensitive marker for early chemotherapy response. mdpi.com The percentage change in DTI parameters, particularly FA, demonstrated a strong ability to predict pathological complete response (pCR) with high sensitivity. mdpi.com DTI has also shown promise in assessing chemotherapy efficacy and predicting residual tumor size post-chemotherapy. mdpi.com

Fluorescent Microscopy for Cellular Uptake and Localization

Fluorescent microscopy is a powerful tool for visualizing the cellular uptake, distribution, and localization of compounds within cells. By labeling a compound with a fluorescent tag, researchers can track its movement and accumulation in real-time or at specific time points. Studies involving tamoxifen and its formulations have utilized fluorescent microscopy to investigate cellular interactions. For example, fluorescent microscopy has been used to examine the cellular uptake and intracellular distribution of tamoxifen-loaded nanoparticles in breast cancer cells. semanticscholar.orgnih.gov Research has shown that tamoxifen can largely accumulate in the mitochondria and endoplasmic reticulum of certain cancer cells, but not in lysosomes. nih.gov Fluorescent labeling of nanoparticles containing tamoxifen has allowed for the observation of their uptake and localization within the cytoplasm and near the perinuclear region of cancer cells. semanticscholar.orgnih.gov This technique helps in understanding how the compound or its delivery system enters cells and where it concentrates, which is crucial for understanding its mechanism of action. Cellular uptake of fluorescently labeled compounds, including those structurally related to tamoxifen, has been demonstrated and confirmed by fluorescence microscopy. rsc.org

Molecular Biology and Genomic Approaches

Molecular biology and genomic approaches provide in-depth understanding of the biological processes influenced by compounds like this compound, examining changes in gene expression, protein profiles, and genetic variations.

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Gene expression analysis techniques, such as quantitative real-time polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq), are used to measure the activity of genes in response to a compound. These methods can identify genes that are up- or down-regulated, providing clues about the biological pathways affected. Studies on tamoxifen resistance in breast cancer cells have widely employed these techniques. For instance, RNA-Seq has been used to screen the transcriptome of tamoxifen-sensitive and resistant breast cancer cell lines, identifying differentially expressed genes (DEGs). nih.govplos.org RT-qPCR is often used to validate the findings from RNA-Seq experiments, confirming the changes in expression levels of specific genes. nih.govplos.orgnih.govmdpi.com Research has shown that tamoxifen treatment can lead to significant changes in gene expression profiles, with a large number of mRNA and small RNA transcripts being differentially expressed in resistant cells compared to sensitive ones. plos.org These studies highlight that resistance to tamoxifen is often a result of global changes in gene expression, not just alterations in a single molecule or pathway. plos.org Pathway enrichment analysis of DEGs has revealed affected pathways related to cancer, such as the PI3K-AKT pathway and focal adhesion. nih.gov

Genetic Polymorphism Analysis (e.g., CYP2D6)

Genetic polymorphism analysis investigates variations in genes that can influence how an individual metabolizes or responds to a drug. For tamoxifen, polymorphisms in the Cytochrome P450 2D6 (CYP2D6) gene are particularly relevant, as this enzyme is crucial for converting tamoxifen into its active metabolites, such as endoxifen. medsci.orgmdpi.commdpi.com Studies have analyzed the allelic frequencies of CYP2D6 polymorphisms in patient populations to understand their impact on tamoxifen metabolism and treatment outcomes. medsci.orgmdpi.commdpi.comsld.cuwho.int Different CYP2D6 alleles can result in varying enzyme activity, classifying individuals as extensive, intermediate, poor, or ultra-rapid metabolizers. medsci.org These variations can lead to differences in the serum levels of tamoxifen metabolites, which may affect the drug's efficacy. medsci.orgmdpi.com For example, studies have found significant differences in the levels of active metabolites like endoxifen between different CYP2D6 metabolizer phenotypes. medsci.org The CYP2D610 allele is a common polymorphism in some populations that can result in reduced enzyme function. mdpi.commdpi.comwho.int Research suggests that certain CYP2D6 genotypes, such as the *10/10 null allele homozygote, may be associated with poorer outcomes in patients treated with tamoxifen. who.int

Molecular Docking and Density Functional Theory (DFT) Studies